molecular formula C7H9BrN2Zn B14109318 (6-(Dimethylamino)pyridin-3-yl)zinc bromide

(6-(Dimethylamino)pyridin-3-yl)zinc bromide

Cat. No.: B14109318
M. Wt: 266.4 g/mol
InChI Key: BVYHHNRLWGHEQP-UHFFFAOYSA-M
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Description

(6-(Dimethylamino)pyridin-3-yl)zinc bromide is an organozinc compound with the molecular formula C₇H₉BrN₂Zn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)pyridin-3-yl)zinc bromide typically involves the reaction of 6-(Dimethylamino)pyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

6-(Dimethylamino)pyridine+ZnBr2(6-(Dimethylamino)pyridin-3-yl)zinc bromide\text{6-(Dimethylamino)pyridine} + \text{ZnBr}_2 \rightarrow \text{this compound} 6-(Dimethylamino)pyridine+ZnBr2​→(6-(Dimethylamino)pyridin-3-yl)zinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethylamino)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF), diethyl ether

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

(6-(Dimethylamino)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (6-(Dimethylamino)pyridin-3-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The zinc atom in the compound acts as a Lewis acid, coordinating with other molecules and enhancing their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylpyridin-3-yl)zinc bromide
  • (6-Ethylpyridin-3-yl)zinc bromide
  • (6-(Diethylamino)pyridin-3-yl)zinc bromide

Uniqueness

(6-(Dimethylamino)pyridin-3-yl)zinc bromide is unique due to the presence of the dimethylamino group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where high reactivity and stability are required.

Properties

Molecular Formula

C7H9BrN2Zn

Molecular Weight

266.4 g/mol

IUPAC Name

bromozinc(1+);N,N-dimethyl-3H-pyridin-3-id-6-amine

InChI

InChI=1S/C7H9N2.BrH.Zn/c1-9(2)7-5-3-4-6-8-7;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BVYHHNRLWGHEQP-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=NC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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